molecular formula C25H28N6O B602480 IRBESARTAN-D4 CAS No. 1216883-23-6

IRBESARTAN-D4

Cat. No.: B602480
CAS No.: 1216883-23-6
M. Wt: 432.6 g/mol
InChI Key: YOSHYTLCDANDAN-WQKXEYJYSA-N
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Description

SR-47436 D4, also known as Irbesartan D4, is a deuterium-labeled version of Irbesartan. Irbesartan is a potent and specific angiotensin II type 1 receptor antagonist. It is primarily used in the treatment of high blood pressure, heart failure, and diabetic kidney disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SR-47436 D4 involves the incorporation of deuterium atoms into the Irbesartan molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but common methods include the use of deuterated reagents and solvents .

Industrial Production Methods: Industrial production of SR-47436 D4 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms. The final product is then purified to achieve the desired level of deuteration and purity .

Chemical Reactions Analysis

Types of Reactions: SR-47436 D4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmacokinetics and Biochemical Properties

Irbesartan-D4 exhibits favorable pharmacokinetic characteristics:

  • Half-life : Approximately 11 to 15 hours.
  • Bioavailability : High, allowing for effective dosing regimens.
  • Metabolism : The deuterated nature enhances stability and reduces metabolic degradation compared to its non-deuterated counterpart.

Table 1: Pharmacokinetic Profile of this compound

ParameterValue
Half-life11-15 hours
BioavailabilityHigh
Metabolic StabilityEnhanced

Analytical Applications

This compound serves as a critical reference standard in mass spectrometry and other analytical techniques. Its isotopic labeling allows for precise quantification of Irbesartan levels in biological samples. For instance, it is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, improving accuracy by compensating for variability during sample preparation .

Case Study: LC-MS/MS Assay Development

A study demonstrated the effectiveness of this compound in quantifying Irbesartan in human plasma. The method involved solid-phase extraction followed by LC-MS/MS analysis, where this compound was added to account for ion suppression effects during analysis. This approach yielded reliable quantification with high sensitivity and specificity .

Clinical Research Applications

In clinical settings, this compound is utilized to understand the pharmacodynamics of Irbesartan better. It aids in assessing the efficacy and safety profiles of both branded and generic formulations of Irbesartan in hypertensive patients.

Table 2: Comparative Efficacy Study Results

Study GroupMean Change in DBP (mmHg)P-value
Generic Irbesartan-10.3<0.0001
Branded Irbesartan-10.7<0.0001
Between Groups-0.40.69

This data indicates that both formulations are effective in reducing diastolic blood pressure without significant differences in safety profiles .

Broader Implications in Drug Development

The unique properties of this compound extend its applications beyond mere pharmacological studies:

  • Drug Development : It aids in the formulation of new antihypertensive agents by providing insights into receptor interactions and metabolic pathways.
  • Quality Control : In pharmaceutical manufacturing, it serves as a benchmark for ensuring consistency and efficacy across different batches of medication.

Mechanism of Action

SR-47436 D4 exerts its effects by selectively blocking the angiotensin II type 1 receptors. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation, reduced blood pressure, and increased blood flow to the heart. The molecular targets involved include the angiotensin II type 1 receptors, and the pathways affected are those related to the renin-angiotensin system .

Comparison with Similar Compounds

Uniqueness: SR-47436 D4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and reduced metabolic degradation. This makes it particularly valuable in pharmacokinetic studies and as a reference standard in analytical techniques .

Biological Activity

Irbesartan-D4 is a deuterium-labeled derivative of Irbesartan, a potent angiotensin II type 1 (AT1) receptor antagonist used primarily for the treatment of hypertension. The incorporation of deuterium enhances its pharmacokinetic properties, making it a valuable tool in research and clinical settings. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 1216883-23-6
Molecular Formula C25_{25}H24_{24}D4_{4}N6_{6}O
Molecular Weight 432.554 g/mol
LogP 4.1509
PSA (Polar Surface Area) 87.13 Ų

These properties contribute to its effectiveness as an AT1 receptor antagonist, which is critical in managing blood pressure and other cardiovascular conditions .

This compound functions by selectively blocking the AT1 receptor, which inhibits the effects of angiotensin II—a peptide that causes vasoconstriction and increases blood pressure. This blockade leads to:

  • Vasodilation : Reduced vascular resistance.
  • Decreased Aldosterone Secretion : Lower sodium retention and fluid volume.
  • Improved Cardiac Output : Enhanced perfusion to vital organs.

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant improvements over its non-deuterated counterpart. Studies indicate that deuteration can alter the metabolic pathway, potentially leading to:

  • Increased Half-Life : Longer duration of action due to slower metabolism.
  • Enhanced Bioavailability : Improved absorption rates in various formulations.

Data from clinical studies suggest that the pharmacokinetics of this compound are comparable to traditional Irbesartan, with similar peak plasma concentrations observed .

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of Irbesartan and its deuterated form. Notable findings include:

  • Hypertensive Patients : A study involving elderly patients demonstrated that Irbesartan significantly reduced both systolic and diastolic blood pressure compared to placebo, with a mean reduction of approximately 10 mmHg at therapeutic doses .
  • Pediatric Population : In children with hypertension, Irbesartan showed a similar antihypertensive effect with favorable tolerability profiles compared to ACE inhibitors like enalapril .
  • Cognitive Function : Research indicates that Irbesartan may have protective effects against cognitive decline in hypertensive models by modulating neuroinflammation and oxidative stress through pathways involving CDK5 activity and BDNF levels .

Case Study 1: Efficacy in Elderly Patients

A multicenter trial compared the effects of Irbesartan and enalapril in patients aged 65 and older. Results showed that both medications effectively lowered blood pressure; however, Irbesartan was associated with fewer incidences of cough (4.3% vs. 15.5% for enalapril), highlighting its better tolerability profile .

Case Study 2: Neuroprotective Effects

In a study on spontaneously hypertensive rats (SHR), Irbesartan administration resulted in improved cognitive function markers. The treatment led to decreased levels of phosphorylated tau proteins and increased BDNF expression in the hippocampus, suggesting a neuroprotective role beyond its antihypertensive effects .

Q & A

Basic Research Questions

Q. How is IRBESARTAN-D4 structurally distinguished from non-deuterated irbesartan in pharmacological studies?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm the presence and position of deuterium atoms. Compare spectral data with non-deuterated irbesartan to identify isotopic shifts (e.g., [13]C-NMR for carbon-deuterium bonding patterns). For quantification, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects .

Q. What experimental protocols are recommended for synthesizing this compound with high isotopic purity?

  • Methodological Answer : Optimize deuterium incorporation via hydrogen-deuterium exchange reactions under controlled pH and temperature. Validate isotopic purity using isotope ratio mass spectrometry (IRMS) and ensure ≥98% deuterium enrichment at specified positions. Document reaction conditions (e.g., solvent, catalyst) to ensure reproducibility .

Q. Why is this compound used as an internal standard in pharmacokinetic studies?

  • Methodological Answer : Its structural similarity to non-deuterated irbesartan minimizes chromatographic variability, while the mass shift from deuterium allows distinct detection in MS-based assays. Calibrate standard curves using serial dilutions of this compound to account for matrix effects in biological samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic stability data for this compound across different in vitro models?

  • Methodological Answer : Conduct parallel assays using liver microsomes from multiple species (e.g., human, rat) and cross-validate with hepatocyte models. Apply ANOVA to identify interspecies variability, and adjust for confounding factors like enzyme kinetics or protein binding. Discrepancies may arise from differences in CYP450 isoform activity, requiring isoform-specific inhibition studies .

Q. What strategies ensure robust quantification of this compound in complex biological matrices?

  • Methodological Answer : Implement solid-phase extraction (SPE) to remove phospholipids and endogenous compounds. Use a stable isotopically labeled internal standard (SIL-IS) to correct for ion suppression/enhancement in LC-MS/MS. Validate the method per FDA guidelines for linearity (R² ≥0.99), accuracy (85–115%), and precision (CV ≤15%) .

Q. How should researchers design experiments to assess deuterium kinetic isotope effects (KIEs) in this compound metabolism?

  • Methodological Answer : Compare metabolic half-lives (t½) of deuterated vs. non-deuterated irbesartan in cytochrome P450 assays. Calculate KIE using the formula: KIE=kHkD\text{KIE} = \frac{k_{\text{H}}}{k_{\text{D}}}

    where kHk_{\text{H}} and kDk_{\text{D}} are reaction rate constants for protiated and deuterated forms. Control for pH, temperature, and enzyme concentration to isolate isotope effects .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to estimate IC₅₀ values. Use bootstrap resampling to assess confidence intervals and Mann-Whitney U tests for non-normal distributions. Address outliers via Grubbs’ test or robust regression methods .

Q. Data Interpretation & Validation Challenges

Q. How can conflicting results in this compound bioavailability studies be reconciled?

  • Methodological Answer : Evaluate bioavailability parameters (AUC, Cₘₐₓ) across studies using meta-analysis tools. Stratify data by administration route (oral vs. intravenous) and adjust for bioavailability modifiers (e.g., food effect, formulation excipients). Contradictions may stem from intersubject variability or analytical sensitivity limits .

Q. What criteria validate the use of this compound in long-term stability studies?

  • Methodological Answer : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Monitor deuterium retention via IRMS and degradation products via LC-HRMS. Establish acceptance criteria for isotopic purity (>95%) and chemical stability (<2% degradation) .

Q. Ethical & Reproducibility Considerations

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Document synthesis protocols in supplementary materials, including raw spectral data and purity certificates. Use ANOVA to compare critical quality attributes (e.g., isotopic enrichment, residual solvents) across batches. Disclose variability in peer-reviewed publications to enhance reproducibility .

Properties

IUPAC Name

2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSHYTLCDANDAN-WQKXEYJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC3(C2=O)CCCC3)CCCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670085
Record name 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216883-23-6
Record name 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-n-butyl-3-[(2′-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-4-one (10g), sodium azide (7.7 g) and piperazine dihydrochloride (7.5 g) in N,N-dimethylformamide (30 ml) was refluxed for 7 hours under stirring. The reaction was cooled to room temperature and 20 ml water was added. The reaction mixture was adjusted to pH of about 12 using 10% NaOH solution. The alkaline solution was washed with toluene (15 ml) and the aqueous phase was neutralized to pH of 6.0 using concentrated HCl. The resulting suspension was stirred for 3 hours at room temperature and filtered to obtain irbesartan (6.0 g, 92.7% purity by HPLC) and content of the impurity 2-n-butyl-3-[(2′-carboxamidobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-1-one 0.07%. When the pH was adjusted to 5.6, the yield remained same but the purity was further reduced to 90.2% and content of the impurity 2-n-butyl-3-[(2′-carboxamidobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-ene-4-one; 0.09%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
92.7%

Synthesis routes and methods II

Procedure details

A mixture of 2-n-butyl-3-[(2′-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-4-one (10 g), sodium azide (7.7 g) and triethylamine hydrochloride (7.1 g) in N,N-dimethylformamide (30 ml) was refluxed for 14 hours under stirring. The reaction was cooled to room temperature and 20 ml water was added. The reaction mixture was adjusted to pH of about 12 using 10% NaOH solution. The alkaline solution was washed with toluene (15 ml) and the aqueous phase was neutralized to pH of 6.5 using concentrated HCl. The resulting suspension was stirred for 3 hours at room temperature and filtered to obtain irbesartan (3.4 g, 95% purity by HPLC). Recrystallization of the product using ethanol results in 3.05 g of irbesartan with 99.2% purity and content of the impurity 2-n-butyl-3-[(2′-carboxamidobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-4-one: 0.09%.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

A mixture of 2-n-butyl-3-[(2′-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-4-one (10 g), sodium azide (7.7 g) and piperazine dihydrochloride (7.5 g) in xylene (30 ml) was refluxed for 7 hours under stirring. The reaction was cooled to room temperature and extracted with 5% NaOH solution. The pooled alkaline solution was washed with toluene or xylene (15 ml) and the aqueous phase neutralized to pH 6.5 using concentrated HCL. The resulting suspension was stirred for 3 hours at room temperature and filtered obtain irbesartan (3.6 g, 96% purity by HPLC).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods IV

Procedure details

A mixture of 2-n-butyl-3-[(2′-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-4-one (10 g), sodium azide (7.7 g) and piperazine (10.2 g) in 1-methylpyrrolidin-2-one (30 ml) was refluxed for 7 hours under stirring. The reaction was cooled to room temperature and 20 ml water was added. The reaction mixture was adjusted to pH of about 12 using 10% NaOH solution. The alkaline solution was washed with toluene (15 ml) and the aqueous phase was neutralized to pH of 6.5 using concentrated HCl. The resulting suspension was stirred for 3 hours at room temperature and filtered to obtain irbesartan (2.5 g, 94.4% purity by HPLC).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
94.4%

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